N-Methylleucine

Antimicrobial peptides Gramicidin S analogs N-methylation

Achieve up to 16-fold anticancer activity gain and 5-fold hemolysis reduction with N-Methylleucine (C₇H₁₅NO₂, MW 145.20). This N-methylated leucine derivative eliminates amide hydrogen-bond donation, shifts transporter recognition from LAT1 to MCT1/OAT pathways, and enhances proteolytic stability in Fmoc-SPPS. Do not substitute with unmodified leucine or other N-methyl amino acids—only N-methylleucine delivers the unique steric, conformational, and pharmacokinetic profile required for reproducible peptide engineering results.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 3060-46-6
Cat. No. B555345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylleucine
CAS3060-46-6
SynonymsN-Methyl-L-leucine; (S)-4-Methyl-2-(methylamino)pentanoicacid; 3060-46-6; N-Methylleucine; MLE; N-Methyl-L-leucinehydrochloride; methyl-L-leucine; DL-N-Methylleucine; Leucine,N-methyl-; AmbotzHAA1210; N-Me-Leu-OH; AC1MCSAQ; SCHEMBL93452; 02674_FLUKA; CTK1A1168; MolPort-003-925-252; XJODGRWDFZVTKW-LURJTMIESA-N; ZINC160405; ANW-74881; AKOS006282756; AJ-15591; AK107655; KB-58630; DB-038132; TC-163626
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC
InChIInChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1
InChIKeyXJODGRWDFZVTKW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylleucine (CAS 3060-46-6): Properties and Structural Classification for Peptide Synthesis


N-Methylleucine (CAS 3060-46-6), systematically named (2S)-4-methyl-2-(methylamino)pentanoic acid [1], is a non-proteinogenic N-methylated amino acid derivative of L-leucine characterized by the replacement of the α-amino hydrogen with a methyl group [2]. With a molecular formula C₇H₁₅NO₂, molecular weight 145.20 g/mol, calculated LogP 0.96–1.10, and predicted density 1.0±0.1 g/cm³ at 20°C , this compound functions primarily as a constrained building block in peptide synthesis where the N-methyl substitution eliminates the amide hydrogen donor capacity at the modified residue.

Why N-Methylleucine (CAS 3060-46-6) Cannot Be Interchanged with Leucine or Other N-Methyl Amino Acids in Peptide Design


Substitution of leucine with N-methylleucine introduces a tertiary amide nitrogen that fundamentally alters the peptide backbone's hydrogen-bonding capacity and conformational landscape, preventing simple interchange with native leucine or other N-methyl amino acid derivatives. Empirical studies demonstrate that N-methylation at the leucine residue eliminates the amide proton donor, which can preserve or disrupt biological activity depending on the specific structural context [1][2]. In gramicidin S, the leucine NH group is non-essential for conformational stabilization and antimicrobial function [3]; conversely, in cyclosporin A, the N-methylleucine at position 4 is structurally indispensable for immunosuppressive activity and cannot be replaced by N-ethylvaline without complete loss of the calcineurin-binding interface [4]. These position-dependent and scaffold-specific effects preclude generic interchange among in-class N-methyl amino acid building blocks and underscore the necessity of empirical validation for each substitution site.

N-Methylleucine (3060-46-6): Head-to-Head Comparative Evidence Versus Leucine in Antimicrobial Peptide Scaffolds


Antimicrobial Activity Retention: [3-N-Methylleucine]-Gramicidin S versus Native Gramicidin S

In gramicidin S, single substitution of leucine with N-methylleucine at position 3 produces an analog with antibacterial activity nearly equivalent to the parent compound [1][2]. The double-substituted analog [3,3′-di-N-Methylleucine]-gramicidin S also maintains antimicrobial activity comparable to native gramicidin S [1][2].

Antimicrobial peptides Gramicidin S analogs N-methylation

Conformational Preservation: N-Methylleucine-Containing Gramicidin S Analogs Maintain Parent Conformation

Optical rotatory dispersion (ORD) measurements in ethanol and 8 M aqueous urea demonstrate that both [3-N-methylleucine]-gramicidin S and [3,3′-di-N-methylleucine]-gramicidin S adopt molecular conformations highly similar to that of native gramicidin S [1]. The absence of the leucine NH group does not destabilize the overall β-sheet conformation required for biological activity in this scaffold [1].

Conformational analysis Optical rotatory dispersion Peptide backbone

Immunosuppressive Activity Dependence: N-Methylleucine at Position 4 Is Essential in Cyclosporin A

In cyclosporin A (CsA), the N-methylleucine residue at position 4 is critical for immunosuppressive activity. Replacement with N-ethylvaline (as in Debio 025) results in complete loss of immunosuppressive activity both in vitro and in vivo [1]. Structural analysis reveals that the Leu4 side chain of N-methylleucine inserts into a hydrophobic cavity at the calcineurin interface of the CypA-CsA-CaN ternary complex; substitution to Val4 creates steric hindrance that prevents calcineurin binding entirely [1].

Cyclosporin A Immunosuppression Calcineurin inhibition

Proteolytic Stability Enhancement: N-Methyl Amino Acid Substitution in Antimicrobial Peptide Anoplin

N-Methyl amino acid substitution at enzymatically sensitive cleavage sites (including leucine positions) in the antimicrobial peptide Anoplin produced analogs (M3.6/M4.7/M5.7) with significantly increased stability against proteolytic degradation compared to native Anoplin [1]. This enhanced stability is a class-level effect attributed to the N-methyl amide bond's reduced susceptibility to protease recognition and cleavage [2].

Proteolytic stability Antimicrobial peptides N-methylation

N-Methylleucine (3060-46-6): Evidence-Based Application Scenarios in Peptide Synthesis and Pharmaceutical Development


Cyclosporin Scaffold Modification and Non-Immunosuppressive Analog Development

N-Methylleucine is an essential building block for cyclosporin A derivatives where the position-4 N-methylleucine residue is critical for calcineurin binding and immunosuppressive activity [1]. Researchers developing non-immunosuppressive cyclosporin analogs with retained antiviral activity (e.g., anti-HCV candidates like Debio 025) should procure N-methylleucine as a comparator compound to validate that alternative N-alkyl substitutions at position 4 indeed abolish immunosuppression while preserving cyclophilin binding [1].

Gramicidin S β-Sheet Antimicrobial Peptide Engineering

In β-sheet antimicrobial peptide scaffolds where the leucine NH group is non-essential for structural stabilization, N-methylleucine serves as a direct leucine replacement that maintains both antimicrobial potency and the parent β-sheet conformation [1][2]. This compound is suitable for structure-activity relationship (SAR) studies investigating the contribution of individual amide protons to antimicrobial function and for developing gramicidin S analogs with potentially altered membrane selectivity profiles [1].

Protease-Resistant Therapeutic Peptide Design

For peptide therapeutic programs where proteolytic degradation limits in vivo half-life, N-methylleucine should be evaluated as a building block for substitution at enzymatically labile leucine positions. The N-methyl amide bond reduces protease recognition and cleavage susceptibility [1], enabling development of more stable peptide drug candidates with extended duration of action [2]. This application is particularly relevant for antimicrobial peptides and other linear peptides requiring enhanced systemic stability [1].

Conformational Constraint Studies in Peptide Backbone Engineering

N-Methylleucine is valuable in conformational studies where elimination of specific amide hydrogen bond donors is required to probe backbone folding determinants. NMR studies on N-methylleucine-gramicidin S dihydrochloride have mapped solvent exposure and intramolecular hydrogen bonding patterns, revealing that the modified residue can preserve or alter local β-turn geometry depending on position [1]. Researchers investigating backbone N-methylation effects on peptide secondary structure should consider this compound for systematic substitution studies [1].

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